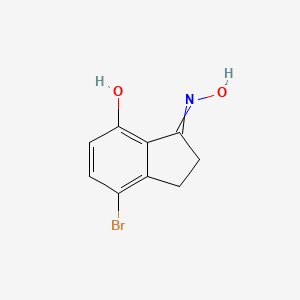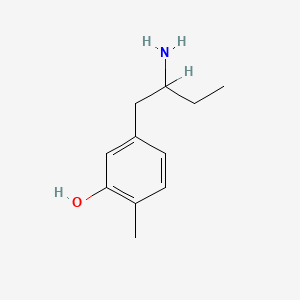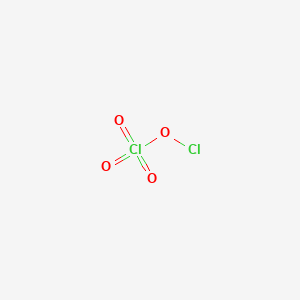
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE is a complex organic compound that features a brominated aromatic ring and a diethylenetriamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxybenzene, is brominated using bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzene.
Formation of Intermediate: The brominated compound is then reacted with diethylenetriamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in drug development, particularly as a ligand for targeting specific receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE involves its interaction with specific molecular targets. The brominated aromatic ring and the diethylenetriamine backbone allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-BROMO-4,5-DIMETHOXYPHENYL)-N-(2-DIETHYLAMINOETHYL)-N',N'-DIETHYLETHANE-1,2-DIAMINE is unique due to its combination of a brominated aromatic ring and a diethylenetriamine backbone. This structure provides distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6042-36-0 |
|---|---|
Molecular Formula |
C20H36BrN3O2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N'-(2-bromo-4,5-dimethoxyphenyl)-N'-[2-(diethylamino)ethyl]-N,N-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H36BrN3O2/c1-7-22(8-2)11-13-24(14-12-23(9-3)10-4)18-16-20(26-6)19(25-5)15-17(18)21/h15-16H,7-14H2,1-6H3 |
InChI Key |
HKEQSBHKLCETQW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |
Canonical SMILES |
CCN(CC)CCN(CCN(CC)CC)C1=CC(=C(C=C1Br)OC)OC |
Key on ui other cas no. |
6042-36-0 |
Synonyms |
1,2-dimethoxy-4-bis(diethylaminoethyl)amino-5-bromobenzene 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine RC 12 RC-12 RC-12 naphthalenedisulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)








